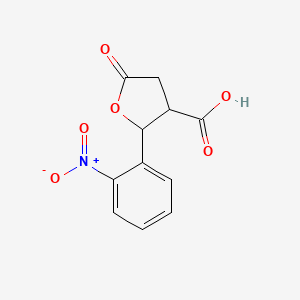

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-derived carboxylic acid featuring a 2-nitrophenyl substituent.

Properties

Molecular Formula |

C11H9NO6 |

|---|---|

Molecular Weight |

251.19 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO6/c13-9-5-7(11(14)15)10(18-9)6-3-1-2-4-8(6)12(16)17/h1-4,7,10H,5H2,(H,14,15) |

InChI Key |

PNYFBUUZSWWNOO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitroso Dienophile Synthesis

The solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazine derivatives, as detailed in, provides a foundational framework for constructing nitroaromatic γ-lactones. In this approach, fluoroaromatic carboxylic acids (e.g., 4-fluoro-3-nitrobenzoic acid) are immobilized on Rink resin via HOBt/DIC-mediated acylation (Fig. 1). Subsequent nucleophilic aromatic substitution with hydroxylamine derivatives generates nitroso precursors 4(R₁,X) , which undergo TBAPI oxidation to yield reactive nitroso dienophiles.

The critical regioselectivity of the hetero-Diels-Alder reaction with sorbic acid ensures exclusive formation of the C6-substituted oxazine 5(R₁,X) , a selectivity attributed to steric and electronic factors[27–28]. For 2-nitrophenyl incorporation, substitution of 4-fluoro-3-nitrobenzoic acid with 2-nitrobenzoyl chloride during the acylation step would directly introduce the target aromatic moiety.

Dihydroxylation and Lactonization

Oxazine intermediates 5(R₁,X) undergo OsO₄/NMMO-mediated dihydroxylation to install vicinal diol functionality, forming 6(R₁,X) with retention of configuration. Subsequent N-O bond cleavage via Mo(CO)₆ in DMF/H₂O at 100°C generates trihydroxy acid 7(R₁,X) , which spontaneously lactonizes in 50% TFA/DCM to yield the γ-lactone core. This stepwise protocol achieves an overall yield of 42–58% for analogous methoxyphenyl derivatives, suggesting comparable efficiency for nitro-substituted analogs.

Amino Acid-Based Cyclization Strategies

L-Glutamic Acid Derivatization

The synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid, as reported in, offers a stereocontrolled route adaptable to nitroaromatic systems. Treatment of L-glutamic acid with HCl/NaNO₂ induces decarboxylative cyclization, forming the γ-lactone via intramolecular esterification. To incorporate the 2-nitrophenyl group, prior functionalization of the glutamic acid side chain is required:

-

Mitsunobu Etherification : Coupling 2-nitrophenol to the γ-carboxyl group using DIAD/PPh₃.

-

Oxidative Cyclization : TFA-mediated dehydration to form the tetrahydrofuran ring while retaining the nitroaromatic substituent.

This method’s key advantage lies in its enantiomeric purity (>98% ee), though nitro group stability under acidic conditions necessitates careful optimization.

Nucleophilic Aromatic Substitution on Preformed Lactones

Late-Stage Nitration of Methoxyphenyl Analogs

Comparative Analysis of Synthetic Routes

Analytical Challenges and Solutions

Chiral Resolution Techniques

SFC (Supercritical Fluid Chromatography) outperforms HPLC in resolving nitroaromatic lactone diastereomers, achieving baseline separation in <8 min versus >30 min for HPLC. Mobile phases comprising CO₂/MeOH (95:5) with 0.1% TFA demonstrate optimal selectivity for nitro-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of 2-(2-aminophenyl)-5-oxotetrahydrofuran-3-carboxylicacid.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

CAS : 117621-06-4

Molecular Formula : C₁₂H₁₂O₅

Key Properties :

Comparison :

4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)

CAS : 1234694-22-4

Molecular Formula : C₁₄H₂₀O₄

Key Properties :

Comparison :

- Structural Difference : A methylene group and octyl chain replace the nitrophenyl group, enhancing lipophilicity.

- Functional Impact : The octyl chain facilitates membrane penetration, while the methylene group stabilizes the lactone ring. These modifications enhance C75’s potency compared to phenyl-substituted analogs .

2-(3-Methoxy-4-propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

CAS : 1399663-41-2

Molecular Formula : C₁₅H₁₈O₆

Key Properties :

Comparison :

- Structural Difference : A bulkier 3-methoxy-4-propoxyphenyl group increases steric hindrance and alters electronic properties.

- Utility : The discontinuation of this compound highlights the importance of substituent size and polarity in commercial viability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid* | C₁₁H₉NO₇ | 267.20 | N/A | N/A | N/A |

| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | C₁₂H₁₂O₅ | 236.22 | 124–125 | 479.1 | 1.3 |

| C75 | C₁₄H₂₀O₄ | 252.30 | N/A | N/A | 1.1 |

*Predicted values based on structural analogs.

Biological Activity

2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid (C11H9NO6) is a compound of significant interest due to its unique structural features, which include a tetrahydrofuran ring and a nitrophenyl group. These characteristics suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H9NO6

- Molecular Weight : Approximately 251.19 g/mol

- Structure : Characterized by a tetrahydrofuran ring substituted with a nitrophenyl group and a carboxylic acid functional group.

The biological activity of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures may effectively bind to these targets, suggesting that this compound could exhibit significant interactions worth further exploration.

Antimicrobial Activity

Research has indicated that compounds structurally related to 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid may possess antimicrobial properties. For instance, derivatives of oxotetrahydrofurans have shown potential in inhibiting bacterial growth, which could be attributed to their ability to disrupt microbial metabolism or cell wall synthesis .

Comparative Analysis with Related Compounds

To illustrate the uniqueness of 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 5-Oxotetrahydrofuran-2-carboxylic acid | C5H6O4 | 0.83 | Simpler structure, lacks nitro group |

| (R)-5-Oxotetrahydrofuran-2-carboxylic acid | C5H6O4 | 0.83 | Chiral variant, potential for different activity |

| (S)-5-Oxo-2-tetrahydrofurancarboxylic Acid | C6H8O4 | 0.83 | Different stereochemistry affecting reactivity |

| 3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | C8H14O3 | 0.83 | Contains hydroxyl group, altering solubility properties |

| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | C12H12O5 | 0.88 | Methoxy substitution instead of nitro |

This table highlights that the presence of the nitrophenyl group in 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid may impart unique biological activities and reactivity patterns compared to its analogs.

Study on Enzyme Interactions

A study focused on the enzyme inhibition potential of related compounds revealed that certain derivatives could inhibit key metabolic enzymes involved in bacterial growth. The binding affinity and inhibition constants were measured using molecular docking techniques, providing insights into how structural modifications might enhance or diminish biological activity .

Antioxidant Activity

In addition to antimicrobial properties, research has suggested that compounds similar to 2-(2-Nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibit antioxidant activities. These activities are critical in mitigating oxidative stress in cells, which is linked to various diseases, including cancer .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid be optimized for higher yield and purity?

- Methodological Answer : Multi-step synthesis protocols involving nitro-group functionalization and cyclization reactions can be optimized by adjusting catalysts (e.g., Lewis acids), temperature (e.g., controlled reflux at 80–100°C), and solvent systems (e.g., anhydrous DMF or THF). For example, describes a similar synthesis route for nitro-containing tetrahydrofuran derivatives using tert-butyl esters and bromination steps. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential to confirm the tetrahydrofuran ring conformation and nitro-phenyl substitution patterns. For instance, and highlight the use of 600 MHz NMR in acetone-d6 to resolve stereochemistry in similar oxotetrahydrofuran derivatives. Mass spectrometry (ESI-TOF or HRMS) and IR spectroscopy further validate molecular weight and functional groups like the carboxylic acid and nitro moieties .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in airtight, light-protected containers at –20°C under inert gas (argon or nitrogen) to prevent degradation of the nitro group and oxidation of the tetrahydrofuran ring. Safety data sheets for analogous carboxylic acids (e.g., thiophene-2-carboxylic acid in ) recommend desiccants to avoid hygroscopic decomposition .

Advanced Research Questions

Q. How does 2-(2-nitrophenyl)-5-oxotetrahydrofuran-3-carboxylic acid interact with mitochondrial fatty acid synthesis pathways?

- Methodological Answer : Based on structural analogs like C75 ( ), mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) inhibition assays can be conducted. Use respirometry to measure oxygen consumption rates in treated cells and quantify reactive oxygen species (ROS) via fluorescent probes (e.g., H2DCFDA). Overexpression of HsmtKAS or supplementation with lipoic acid (LA) can validate target specificity and rescue mitochondrial dysfunction .

Q. What experimental strategies resolve contradictions in spectral data for stereoisomeric forms of this compound?

- Methodological Answer : X-ray crystallography or NOESY NMR can distinguish between (2S,3R) and (2R,3S) configurations. employed 151 MHz ¹³C NMR in acetone-d6 to assign stereochemistry in a related oxotetrahydrofuran-carboxylic acid. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers for purity assessment .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodological Answer : Synthesize analogs with modified nitro-phenyl substituents (e.g., methoxy, fluoro) or tetrahydrofuran ring substitutions (e.g., methylene groups). and describe SAR frameworks for nitro-phenyl benzimidazole derivatives, using enzyme inhibition assays (e.g., IC50 determination) and computational docking (AutoDock Vina) to prioritize candidates .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., ¹³C-labeled analogs). used isotopically labeled standards (e.g., AOZ-d4) for precise quantification in complex samples. Optimize mobile phases (acetonitrile/0.1% formic acid) and column gradients (C18) to achieve baseline separation from matrix interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.